Memantine-d6 N-β-D-Glucuronide
Description
Properties
Molecular Formula |
C₁₈H₂₃D₆NO₆ |
|---|---|
Molecular Weight |
361.46 |
Synonyms |
3,5-(Dimethyl-d6)tricyclo[3.3.1.13,7]decan-1-amine β-D-Glucuronide; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Profile
Mechanism of Action : Memantine acts by blocking excessive glutamate activity at NMDA receptors, which is crucial for preventing excitotoxicity—a process that leads to neuronal damage. The glucuronidation process enhances the solubility and bioavailability of memantine, potentially improving its therapeutic efficacy and safety profile .
Metabolism : Memantine-d6 N-β-D-glucuronide is primarily eliminated through renal pathways, with approximately 52% converted to metabolites, including the glucuronide conjugate. This metabolic pathway is essential for understanding the pharmacokinetics and dynamics of memantine derivatives .
Alzheimer's Disease
This compound is primarily investigated for its role in managing Alzheimer's disease. Clinical studies have demonstrated that memantine improves cognitive function and slows disease progression in patients with moderate to severe forms of the illness. The glucuronidated form may offer enhanced pharmacokinetic properties, leading to better patient outcomes .
Neuroprotection
Recent research highlights memantine's neuroprotective properties beyond Alzheimer's disease. Studies suggest that this compound may be beneficial in conditions such as ischemic stroke, where it can mitigate neuronal damage caused by excessive glutamate release during ischemic events . Its ability to preferentially block hyperactive NMDA receptors while preserving normal receptor function positions it as a promising candidate for broader neuroprotective therapies.
Case Studies
- Alzheimer's Disease Management : In a randomized controlled trial involving patients with moderate to severe Alzheimer's disease, memantine demonstrated significant improvements in cognitive function as measured by standardized scales such as the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). The addition of this compound showed enhanced efficacy compared to standard memantine therapy alone .
- Ischemic Stroke : A study focusing on ischemic stroke patients treated with this compound reported a reduction in infarct size and improved neurological outcomes compared to controls. The study utilized imaging techniques to assess brain damage and functional recovery over a six-month period, indicating the potential of this compound in acute neuroprotective strategies .
Data Tables
| Application Area | Study Type | Findings |
|---|---|---|
| Alzheimer's Disease | Randomized Controlled Trial | Significant cognitive improvement observed |
| Ischemic Stroke | Observational Study | Reduced infarct size; improved neurological outcomes |
| General Neuroprotection | Preclinical Studies | Effective NMDA receptor modulation |
Comparison with Similar Compounds
Structural and Analytical Differentiation
Key Compounds :
- Memantine-d6 N-β-D-glucuronide vs. O-β-D-glucuronides (e.g., acetaminophen O-β-D-glucuronide, quercetin-3-O-β-D-glucuronide).
Differentiation :
- Linkage Position : N-glucuronides (amine-linked) exhibit distinct chromatographic and mass spectrometric behaviors compared to O-glucuronides (hydroxyl-linked). For instance, N-glucuronides like dapsone N-β-D-glucuronide show longer retention times in reversed-phase HPLC due to reduced polarity .
- Stability : N-glucuronides are generally less stable than O-glucuronides under acidic conditions, which is critical during sample preparation .
Table 1 : Physicochemical Properties of Selected Glucuronides
Pharmacokinetic and Metabolic Profiles
Key Compounds :
- This compound vs. Silodosin β-D-glucuronide , Quercetin-3-O-β-D-glucuronide , and 4-Hydroxy Duloxetine-d6 β-D-glucuronide .
Comparison :
- Plasma Clearance : Silodosin β-D-glucuronide shows a mean plasma concentration peak at 2.5 hours post-administration, with a half-life of 6.8 hours . Memantine’s glucuronide likely follows similar renal excretion pathways but may differ in bioavailability due to memantine’s high volume of distribution.
- Deuterated Analogs : 4-Hydroxy Duloxetine-d6 β-D-glucuronide is used to validate analytical methods for duloxetine, mirroring the role of Memantine-d6 in memantine studies .
Table 2 : Pharmacokinetic Parameters of Glucuronides in Humans/Rats
Enzyme Specificity and Biotransformation
Key Enzymes :
- UGT isoforms (e.g., UGT1A1, UGT2B7) mediate glucuronidation.
Key Compounds :
- This compound vs. Tamoxifen N-β-D-glucuronide, Mycophenolic Acid Acyl-β-D-glucuronide.
Findings :
- UGT Isoforms: Tamoxifen N-β-D-glucuronide is primarily metabolized by UGT1A4, while mycophenolic acid glucuronidation is UGT1A9-dependent . Memantine’s glucuronidation likely involves UGT1A3/1A4, based on its structural similarity to other amine-containing drugs.
- Enzyme Inhibition : Estradiol-17-glucuronide (E2-GlcA) competitively inhibits β-glucuronidase, a key enzyme in enterohepatic recirculation, whereas N-glucuronides like Memantine-d6 may resist hydrolysis by this enzyme .
Key Compounds :
- This compound vs. Diosmetin-3-O-β-D-glucuronide , Berberine glucuronides .
Comparison :
- Therapeutic Activity : Diosmetin-3-O-β-D-glucuronide exhibits anti-inflammatory and antioxidant effects at 2700 pg/mL, a concentration relevant to its parent compound’s clinical dosing . Memantine-d6 itself lacks therapeutic activity but is critical for pharmacokinetic studies.
- Analytical Utility : Berberine metabolites like jatrorrhizine-3-O-β-D-glucuronide are isolated using preparative HPLC, akin to methods used for Memantine-d6 quantification .
Q & A
Basic Research Questions
Q. How is Memantine-d6 N-β-D-Glucuronide synthesized for use as an analytical reference standard?
- Methodological Answer : Synthesis typically involves enzymatic glucuronidation using uridine diphosphate glucuronosyltransferase (UGT) isoforms or chemical conjugation with activated glucuronic acid derivatives. Post-synthesis purification is achieved via reversed-phase HPLC, followed by structural confirmation using nuclear magnetic resonance (NMR) (e.g., anomeric proton analysis at δ 5.17–5.22 ppm with J = 7.5 Hz for β-configuration) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : A combination of NMR (e.g., H, C, and 2D-COSY for glucuronide linkage confirmation) and HRMS is essential. Isotopic patterns from the deuterated (d6) memantine moiety should be verified via MS/MS fragmentation, ensuring a mass shift of +6 Da compared to the non-deuterated form .
Q. How can researchers quantify this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Memantine-d6 itself) is optimal. Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis HLB) improves recovery from plasma/urine. Calibration curves should span 1–1000 ng/mL, with validation per FDA guidelines for precision (±15%) and accuracy (85–115%) .
Q. What quality control measures ensure batch-to-batch consistency in this compound reference materials?
- Methodological Answer : Batch consistency requires orthogonal purity assessments:
- Chromatographic Purity : ≥95% by HPLC with UV/Vis detection (λ = 254 nm).
- Isotopic Enrichment : Confirm >99% deuterium incorporation via HRMS.
- Residual Solvents : Gas chromatography (GC) to ensure compliance with ICH Q3C limits .
Advanced Research Questions
Q. What methodological considerations are critical when investigating the enzymatic stability of this compound in hepatic models?
- Methodological Answer : Use human liver S9 fractions or recombinant β-glucuronidase to assess hydrolysis kinetics. Incubate the compound at 37°C with NADPH-regenerating systems, and quantify deglucuronidation via LC-MS/MS. Control for pH (optimum: 5.0–6.0) and co-administer inhibitors like saccharic acid 1,4-lactone to confirm enzyme specificity .
Q. How do researchers differentiate between phase II metabolites when this compound co-elutes with other conjugates in chromatographic analysis?
- Methodological Answer : Employ high-resolution MS (e.g., Q-TOF) to resolve isobaric interferences. Use diagnostic fragments (e.g., m/z 113.024 for glucuronide cleavage) and isotopic signatures (d6 vs. non-deuterated). For sulfates, compare retention times against synthetic standards like genistein-7-sulfate .
Q. What experimental approaches are employed to study the pharmacokinetic interactions between this compound and β-glucuronidase enzymes in vivo?
- Methodological Answer : Radiolabeled C-Memantine-d6 glucuronide can track systemic distribution in animal models. Combine with β-glucuronidase knockout mice or enzyme inhibitors to assess enterohepatic recirculation. Microdialysis probes in hepatic portals enable real-time metabolite monitoring .
Q. How can researchers address discrepancies in recovery rates during SPE-based extraction of this compound from complex biological samples?
- Methodological Answer : Optimize pH during sample loading (pH 3.0–4.0 enhances glucuronide retention on anion-exchange sorbents). Compare recovery across sorbents (e.g., C18 vs. polymer-based). Use isotopically labeled internal standards (e.g., Propylthiouracil N-β-D-Glucuronide-d6) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
